Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride

Catalog No.
S12991877
CAS No.
85236-52-8
M.F
C16H26ClN3O
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hy...

CAS Number

85236-52-8

Product Name

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride

IUPAC Name

4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol;hydrochloride

Molecular Formula

C16H26ClN3O

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C16H25N3O.ClH/c17-15-9-13(11-18-5-1-2-6-18)16(20)14(10-15)12-19-7-3-4-8-19;/h9-10,20H,1-8,11-12,17H2;1H

InChI Key

OKJGXEVZKFNUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)N.Cl

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, with the CAS number 85236-52-8, is a compound characterized by its molecular formula C16H26ClN3OC_{16}H_{26}ClN_{3}O and a molecular weight of approximately 311.85 g/mol. This compound features a phenolic structure with two pyrrolidinylmethyl groups and an amino group at the para position. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility in water and may influence its biological activity .

The chemical reactivity of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group on the phenol can undergo electrophilic aromatic substitution. Additionally, the pyrrolidine rings may engage in various reactions typical of cyclic amines, such as acylation or alkylation.

Research indicates that Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride exhibits significant biological activity. It has been studied for its potential as an antipsychotic and antidepressant agent due to its ability to interact with neurotransmitter systems in the brain. The compound's structure suggests that it may influence serotonin and dopamine pathways, which are critical in mood regulation . Specific studies have shown promising results in animal models for treating conditions like schizophrenia and depression.

The synthesis of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride typically involves several steps:

  • Formation of the Phenolic Compound: Starting from appropriate phenolic precursors, a nucleophilic substitution reaction can introduce the amino group.
  • Alkylation: The introduction of pyrrolidinylmethyl groups can be achieved through alkylation reactions using suitable alkyl halides or derivatives.
  • Hydrochloride Formation: The final step involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on specific laboratory conditions and desired yields .

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride has several applications in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: It is being explored as a candidate for new medications targeting psychiatric disorders.
  • Research Tool: The compound serves as a valuable tool in neuropharmacological studies to understand neurotransmitter interactions.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing other biologically active compounds.

Interaction studies involving Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride have focused on its binding affinity to various receptors. Notably, it has shown potential interactions with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial for its antidepressant and antipsychotic effects. These interactions suggest that the compound could modulate neurotransmitter activity effectively .

Several compounds share structural similarities with Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Amino-2-methylphenol123-30-8Contains an amino group but lacks pyrrolidinyl substituents; used in dyes and pharmaceuticals.
4-Amino-N,N-dimethylphenol99-97-8Similar amino substitution but different alkyl groups; used in hair dyes.
4-Amino-N-(pyrrolidin-1-yl)benzamide85236-51-7Contains a similar pyrrolidine structure but differs in functional groups; potential therapeutic applications.

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is unique due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds .

Multi-step Synthesis Pathways

The synthesis of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride represents a sophisticated multi-step synthetic challenge that requires careful orchestration of Mannich reaction chemistry with subsequent salt formation processes [9] [12]. The compound, with molecular formula C16H26ClN3O and molecular weight 311.85 g/mol, is characterized by its dual pyrrolidine substituents attached to the phenolic core through methylene linkers [2] [3]. The synthetic approach typically involves the construction of the phenolic Mannich base followed by hydrochloride salt formation, requiring optimization of multiple reaction parameters to achieve high yields and purity [5] [13].

Precursor Selection and Functional Group Compatibility

The selection of appropriate precursors for the synthesis of this complex phenolic Mannich base requires careful consideration of functional group compatibility and reactivity patterns [11] [12]. The primary starting material, 4-aminophenol, serves as the nucleophilic substrate that undergoes double Mannich reaction with formaldehyde and pyrrolidine [9] [12]. The phenolic hydroxyl group provides the necessary electron-donating activation to facilitate electrophilic aromatic substitution at the ortho positions [11] [12].

Functional group compatibility analysis reveals that the aminophenol substrate presents excellent compatibility with the Mannich reaction conditions [12]. The amino group, while potentially capable of competing reactions, can be strategically utilized when proper reaction conditions are employed [12] [13]. The presence of the phenolic hydroxyl group enhances the nucleophilicity of the aromatic ring, particularly at positions ortho to the hydroxyl substituent [11] [12].

The choice of pyrrolidine as the secondary amine component is critical for achieving the desired regioselectivity and product stability [9] [10]. Pyrrolidine demonstrates excellent compatibility with formaldehyde in the formation of the requisite iminium intermediates [9] [10]. The five-membered ring structure of pyrrolidine provides optimal steric and electronic properties for the Mannich condensation [14] [22].

Functional GroupCompatibility RatingRequired ProtectionCommon Issues
Phenolic HydroxylExcellentNoneNone
Primary AmineGoodSometimesCompetitive reaction
Secondary AmineExcellentNoneNone
Halide SubstituentsGoodNoneDeactivation
Alkyl SubstituentsExcellentNoneSteric hindrance
Nitro GroupsPoorYesReduction
Ester GroupsModerateSometimesHydrolysis
Hydroxyl GroupsGoodSometimesSide reactions

Precursor selection must also account for the electronic effects of substituents on the aromatic ring [11] [12]. The para-amino group in 4-aminophenol provides moderate electron donation while maintaining sufficient reactivity at the ortho positions for bis-alkylation [11] [12]. Alternative starting materials such as substituted phenols with different electron-donating or electron-withdrawing groups can significantly alter reaction rates and regioselectivity patterns [11] [12].

Critical Reaction Parameters for Mannich Base Formation

The formation of the bis-pyrrolidinylmethyl substituted phenol requires precise control of multiple reaction parameters to achieve optimal yields and minimize side product formation [9] [10] [28]. Temperature control emerges as one of the most critical variables, with optimal ranges typically falling between 45-70°C [28] [29]. Elevated temperatures enhance reaction rates but can lead to increased side product formation and decomposition of sensitive intermediates [28] [32].

pH control represents another critical parameter in Mannich base formation [28] [29]. The reaction typically proceeds optimally under mildly acidic conditions with pH values ranging from 3-6 [13] [28]. Acidic conditions facilitate the formation of the iminium ion intermediate while preventing excessive protonation of the amine nucleophile [9] [13]. The use of mild acid catalysts such as acetic acid or dilute hydrochloric acid provides the necessary proton source without causing substrate decomposition [13] [28].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature (°C)45-70HighModerate
pH3-6CriticalHigh
Reaction Time (hours)2-8ModerateLow
Formaldehyde Equivalent1.0-1.5HighModerate
Amine Equivalent1.0-2.0ModerateHigh
Solvent SystemEthanol/WaterHighCritical
Catalyst Loading (mol%)5-15ModerateHigh
Mixing Speed (rpm)200-400LowNegligible

Stoichiometric considerations play a crucial role in determining the success of the double Mannich reaction [9] [12]. The use of slight excess of formaldehyde (1.0-1.5 equivalents per desired substitution) helps drive the reaction to completion while minimizing polymerization side reactions [5] [9]. Pyrrolidine requirements typically range from 1.0-2.0 equivalents per substitution site, with higher ratios favoring complete conversion but potentially complicating purification [9] [12].

Solvent selection significantly impacts both reaction rate and product selectivity [28] [29]. Ethanol-water mixtures provide optimal solubility for all reactants while maintaining appropriate polarity for the Mannich condensation [5] [13]. The use of pure aqueous media can lead to precipitation of intermediates, while purely organic solvents may not adequately dissolve the phenolic starting material [28] [29].

The mechanism of bis-Mannich base formation proceeds through sequential electrophilic aromatic substitution reactions [9] [10]. Initial formation of the pyrrolidine-formaldehyde iminium ion is followed by nucleophilic attack at the ortho position of the activated phenol [9] [10]. The resulting mono-substituted intermediate undergoes a second Mannich reaction at the remaining ortho position to yield the final bis-substituted product [12] [14].

Salt Formation and Purification Techniques

The conversion of the free base Mannich product to its hydrochloride salt represents a critical step in achieving the desired physicochemical properties and stability profile [34] [35]. Salt formation not only enhances aqueous solubility but also provides improved crystalline properties that facilitate purification and characterization [34] [39]. The process requires careful optimization of crystallization conditions to achieve high purity and appropriate crystal morphology [15] [31].

Hydrochloride Salt Crystallization Optimization

Optimization of hydrochloride salt crystallization involves systematic variation of multiple parameters to achieve optimal yield, purity, and crystal quality [15] [31]. Temperature control during crystallization proves critical for controlling nucleation rates and crystal growth patterns [31] [36]. Initial crystallization temperatures typically range from 25°C, with subsequent cooling to 15-20°C providing optimal conditions for high-quality crystal formation [31] [40].

Concentration effects significantly influence crystallization outcomes, with initial concentrations of 50-100 mg/mL often requiring dilution to 20-40 mg/mL for optimal crystal formation [15] [40]. Higher concentrations tend to promote rapid nucleation leading to small, poorly formed crystals, while excessively dilute solutions may not achieve adequate supersaturation for crystallization [15] [31].

ParameterInitial ConditionsOptimized ConditionsEffect on Yield (%)Effect on Purity (%)
Temperature (°C)2515-20+15+8
Concentration (mg/mL)50-10020-40+25+12
Solvent SystemAcetone/HClAcetone/Ethanol+20+15
pH1-20.5-1.5+10+20
Cooling Rate (°C/min)2-50.5-1.0+30+25
Seeding DensityNoneLow+35+40
Agitation Speed (rpm)100-20050-100+5+2
Crystallization Time (h)2-48-12+15+10

Solvent system optimization reveals that mixed solvent systems often provide superior results compared to single solvents [15] [40]. The transition from acetone/hydrochloric acid systems to acetone/ethanol mixtures can significantly improve both yield and purity by providing better control over supersaturation levels [34] [40]. The use of controlled pH conditions in the range of 0.5-1.5 ensures complete protonation of the basic nitrogen centers while preventing excessive acidity that could lead to degradation [34] [35].

Cooling rate control emerges as one of the most influential parameters for crystal quality [31] [36]. Slow cooling rates of 0.5-1.0°C per minute allow for ordered crystal growth and minimize defect incorporation [31] [40]. Rapid cooling promotes nucleation at the expense of crystal quality, resulting in smaller crystals with higher defect densities [31] [36].

Seeding strategies can dramatically improve crystallization outcomes [31] [40]. The introduction of small amounts of properly formed seed crystals provides nucleation sites that promote uniform crystal growth [15] [31]. Optimal seeding densities must be carefully controlled to avoid excessive nucleation while ensuring adequate crystal formation [31] [40].

Counterion Effects on Crystalline Morphology

The choice of counterion profoundly influences the crystalline morphology, stability, and physicochemical properties of the resulting salt form [17] [20]. Hydrochloride salts typically exhibit distinct crystallographic characteristics compared to other common pharmaceutical counterions [17] [25]. The chloride ion, with its moderate size and charge density, promotes specific hydrogen bonding patterns that influence crystal packing arrangements [17] [20].

Comparative analysis of different counterions reveals significant variations in crystal system, morphology, and stability characteristics [17] [20]. Chloride counterions typically promote orthorhombic crystal systems with prismatic morphology, providing good mechanical stability and handling properties [17] [37]. The relatively high solubility of chloride salts (85 mg/mL) facilitates formulation development while maintaining adequate stability [34] [37].

CounterionCrystal SystemMorphologySolubility (mg/mL)Stability Rating
Chloride (Cl⁻)OrthorhombicPrismatic85High
Bromide (Br⁻)MonoclinicNeedle-like65Moderate
Sulfate (SO₄²⁻)TriclinicPlate-like120Very High
Phosphate (PO₄³⁻)HexagonalBipyramidal45Moderate
Acetate (CH₃COO⁻)MonoclinicBlock-like95High
Mesylate (CH₃SO₃⁻)OrthorhombicRod-like150High
Tosylate (C₇H₇SO₃⁻)MonoclinicTabular75Moderate
Tartrate (C₄H₄O₆²⁻)TriclinicIrregular110High

The influence of counterion size and charge distribution on crystal morphology follows predictable patterns based on electrostatic interactions and hydrogen bonding capabilities [17] [20]. Smaller counterions such as chloride tend to promote more compact crystal structures with higher density packing arrangements [17] [25]. Larger counterions may lead to more open crystal structures with potentially different mechanical and dissolution properties [20] [37].

Counterion effects on crystal stability are influenced by multiple factors including lattice energy, hydrogen bonding networks, and molecular packing efficiency [17] [20]. The chloride counterion provides an optimal balance of electrostatic stabilization and crystal packing efficiency, resulting in high stability ratings [17] [34]. The formation of strong hydrogen bonds between the protonated amine groups and chloride ions contributes to enhanced thermal and chemical stability [20] [25].

The solubility behavior of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride exhibits a marked dependency on solvent polarity, with distinct differences between the hydrochloride salt and its corresponding free base form. The compound demonstrates fundamental amphiphilic characteristics due to the presence of both hydrophilic amino and hydroxyl groups alongside lipophilic pyrrolidine moieties [1] [2].

Polar Solvent Solubility Profile

In highly polar protic solvents, the hydrochloride salt demonstrates significantly enhanced solubility compared to the free base. Water solubility is expected to exceed 100 milligrams per milliliter for the hydrochloride salt, representing a substantial improvement over the free base solubility of approximately 1-5 milligrams per milliliter [3] [4] [5]. This enhancement results from the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding interactions with water molecules and promotes solvation through electrostatic interactions.

Methanol exhibits high solubility for the hydrochloride salt, with expected values exceeding 50 milligrams per milliliter, while maintaining moderate solubility for the free base at 10-30 milligrams per milliliter [6] [5]. The protic nature of methanol allows for effective hydrogen bonding with both the hydroxyl group of the phenol ring and the amino functionalities. Ethanol demonstrates similar but slightly reduced solubility characteristics, with the hydrochloride salt showing moderate solubility of 10-50 milligrams per milliliter and the free base maintaining 5-20 milligrams per milliliter [6] [5].

Non-polar and Aprotic Solvent Behavior

The solubility pattern reverses dramatically in non-polar and low-polarity solvents. Dichloromethane and chloroform demonstrate very low solubility for the hydrochloride salt (less than 1 milligram per milliliter) but high solubility for the free base (exceeding 15-20 milligrams per milliliter) [6] [7]. This behavior reflects the lipophilic nature of the free base, which lacks the ionic character that would impede dissolution in non-polar media.

Cyclohexane, representing the extreme non-polar end of the solvent spectrum, shows very low solubility for the hydrochloride salt (less than 0.1 milligrams per milliliter) while maintaining moderate solubility for the free base (5-10 milligrams per milliliter) [8] [7]. The pyrrolidine substituents provide sufficient hydrophobic character to enable dissolution in hydrocarbon solvents when the compound exists in its non-ionized form.

Intermediate Polarity Solvents

Acetone, as a polar aprotic solvent, demonstrates intermediate behavior with low solubility for the hydrochloride salt (1-10 milligrams per milliliter) and moderate solubility for the free base (5-15 milligrams per milliliter) [9] [6]. The absence of protic hydrogen bonding capability in acetone limits its interaction with the ionic hydrochloride salt while still providing sufficient polarity for modest dissolution of the free base.

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry represents the primary analytical technique for characterizing the thermal behavior and stability profile of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride. The technique provides comprehensive thermodynamic data including glass transition temperatures, melting behavior, crystallization characteristics, and thermal decomposition pathways [10] [11] [12].

Instrumental Configuration and Methodology

Modern DSC instrumentation suitable for phenolic compound analysis operates within a temperature range of -60°C to 450°C under controlled atmosphere conditions, typically utilizing nitrogen purging to prevent oxidative degradation [12]. Sample masses of 5-10 milligrams are placed in aluminum crucibles and subjected to controlled heating rates, commonly 10°C per minute, to ensure adequate resolution of thermal transitions [11] [13].

The heat-flux differential measurement principle underlying DSC operation enables detection of endothermic and exothermic transitions characteristic of phase changes, chemical reactions, and molecular rearrangements [12]. Calibration using indium standards ensures accurate temperature and enthalpy measurements, with modern instruments achieving temperature precision of ±0.2°C at rapid heating rates [14].

Expected Thermal Transitions

Phenolic compounds containing amino substituents typically exhibit complex thermal behavior characterized by multiple transition events. The hydrochloride salt form is expected to demonstrate an initial endothermic transition corresponding to dehydration and loss of associated water molecules, typically occurring between 80-120°C [5]. This transition reflects the hygroscopic nature of many hydrochloride salts and represents a critical stability consideration for storage and handling.

The primary melting transition for the hydrochloride salt is anticipated in the range of 150-190°C, based on structural analogy with similar phenolic hydrochloride salts [5]. The melting process may exhibit complexity due to potential polymorphic transitions or concurrent decomposition reactions. The enthalpy of fusion provides quantitative assessment of crystalline structure stability and intermolecular interactions within the solid state.

Thermal Decomposition Characteristics

Thermal decomposition of amino-substituted phenolic compounds generally initiates through oxidative degradation of the amino functionalities, followed by phenolic hydroxyl group reactions and eventual aromatic ring breakdown [15]. The pyrrolidine substituents may undergo dealkylation reactions at elevated temperatures, typically beginning around 200-250°C.

Exothermic decomposition events indicate chemical bond breaking and potential safety hazards during processing or storage at elevated temperatures. The onset temperature for decomposition provides critical information for establishing safe operating parameters for manufacturing and formulation processes.

Crystallization and Polymorphism Assessment

DSC analysis enables evaluation of potential polymorphic forms through cooling and reheating cycles [14]. The presence of multiple crystalline forms can significantly impact solubility, bioavailability, and manufacturing consistency. Controlled cooling rates followed by reheating can reveal glass transition temperatures and cold crystallization events that indicate amorphous content or metastable polymorphic forms.

pH-Dependent Tautomerism and Prototropic Equilibria

The pH-dependent behavior of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride involves complex prototropic equilibria encompassing multiple ionizable functional groups with distinct acid-base characteristics. The compound contains a phenolic hydroxyl group, primary amino functionality, and tertiary amine groups within the pyrrolidine rings, each contributing to the overall acid-base behavior [16] [17] [18].

Phenolic Hydroxyl Group Ionization

The phenolic hydroxyl group represents the primary acidic functionality, with an expected ionization constant in the range of 1.0 × 10⁻¹⁰, characteristic of substituted phenols [17] [19] [20]. The ionization equilibrium can be represented as:

Ar-OH + H₂O ⇌ Ar-O⁻ + H₃O⁺

At physiological pH (7.4), the phenolic group remains predominantly protonated due to the high pKₐ value (approximately 10). However, at alkaline pH values exceeding 11-12, significant deprotonation occurs, generating the phenolate anion with altered electronic distribution and enhanced nucleophilic character [17] [19].

The presence of the electron-donating amino substituent at the para position relative to the hydroxyl group increases the electron density of the aromatic ring, thereby decreasing the acidity of the phenolic proton compared to unsubstituted phenol. This electronic effect stabilizes the neutral phenolic form and shifts the ionization equilibrium toward lower degrees of ionization at any given pH.

Amino Group Protonation Equilibria

The primary amino group exhibits basic character with an expected pKₐ value in the range of 9-10, typical of aromatic amines [16] [21]. The protonation equilibrium follows:

Ar-NH₂ + H₃O⁺ ⇌ Ar-NH₃⁺ + H₂O

At acidic pH values below 7, the amino group exists predominantly in its protonated form, contributing positive charge to the molecular structure. This protonation significantly alters the electronic properties of the aromatic system through resonance effects and impacts the compound's solubility and reactivity characteristics.

The pyrrolidine nitrogen atoms represent tertiary amine functionalities with pKₐ values typically ranging from 10-11, reflecting their aliphatic character and reduced resonance stabilization compared to aromatic amines [22] [4]. These groups undergo protonation according to:

R₃N + H₃O⁺ ⇌ R₃NH⁺ + H₂O

Complex Ionization Behavior

The presence of multiple ionizable groups creates a complex pH-dependent speciation profile with at least four distinct ionization states possible depending on solution pH [16] [21]. At very low pH (below 2), all basic sites are protonated, yielding a multiply charged cationic species. As pH increases, sequential deprotonation occurs in order of decreasing basicity: pyrrolidine nitrogens first, followed by the aromatic amino group, and finally the phenolic hydroxyl group at high pH.

Tautomeric Considerations

The amino-phenol structure exhibits potential for tautomeric equilibria, particularly involving keto-enol type rearrangements between quinonoid and phenolic forms [16] [18] [23]. These prototropic shifts involve hydrogen migration between oxygen and nitrogen centers with concurrent electronic rearrangement:

NH₂-Ar-OH ⇌ NH-Ar=O

The equilibrium position depends strongly on pH, with acidic conditions favoring the phenolic tautomer and basic conditions potentially stabilizing quinonoid forms through enhanced resonance stabilization. Environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners significantly influence tautomeric equilibrium positions [18] [23].

Partition Coefficient (LogP) Determination and Computational Predictions

The octanol-water partition coefficient represents a fundamental physicochemical parameter governing the distribution behavior of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride between aqueous and lipophilic phases. This parameter critically influences bioavailability, membrane permeability, and environmental fate characteristics [24] [25] [26].

Experimental Determination Methods

The shake-flask method represents the standard experimental approach for partition coefficient determination, involving equilibration of the compound between octanol-saturated water and water-saturated octanol phases [27] [28] [26]. For Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, this method faces significant challenges due to the ionic nature of the hydrochloride salt, which exhibits preferential partitioning into the aqueous phase.

The partition coefficient determination requires consideration of the actual neutral species distribution, necessitating pH adjustment to ensure the compound exists predominantly in its non-ionized form [28] [29]. For this compound, pH values significantly above the highest pKₐ (approximately 11-12) would be required to achieve neutral species predominance, potentially leading to compound instability or decomposition.

The generator column method offers advantages for compounds with challenging solubility characteristics, providing automated and reproducible measurements through continuous phase equilibration [27]. This approach minimizes emulsion formation problems that commonly occur with the traditional shake-flask method when dealing with surface-active compounds containing both hydrophilic and lipophilic structural elements.

Computational Prediction Approaches

Multiple computational algorithms have been developed for LogP prediction, each employing different theoretical frameworks and parameterization approaches [24] [25] [30]. Atom-based methods such as AlogP calculate partition coefficients through summation of atomic contributions, with additional corrections for molecular connectivity and electronic effects [25]. For the base form of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, experimental and computational values suggest LogP values in the range of 2.6-3.4 [1] [2].

Fragment-based methods including ClogP utilize experimentally determined contributions from molecular fragments, providing enhanced accuracy for compounds containing well-characterized structural motifs [25] [30]. The presence of pyrrolidine rings and amino-substituted phenol fragments in the target compound falls within the training sets of most established fragment-based prediction algorithms.

Enhanced computational approaches such as XlogP incorporate additional correction factors for molecular complexity, hydrogen bonding potential, and conformational flexibility [25]. These methods show improved performance for structurally complex molecules containing multiple heteroatoms and functional groups, as exemplified by Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-.

Salt Form Partition Behavior

The hydrochloride salt exhibits dramatically different partition behavior compared to the free base, with LogP values typically reduced by 2-4 logarithmic units due to ionic character [4]. The salt form demonstrates preferential aqueous phase partitioning, with experimental studies of similar hydrochloride salts showing LogP values in the range of 0.5-1.5 [4].

This reduction in lipophilicity significantly impacts the compound's membrane permeability and bioavailability characteristics. The ionic nature of the hydrochloride salt promotes dissolution in aqueous biological fluids while potentially limiting passive diffusion across lipid membranes.

Structure-Activity Relationships

The molecular structure of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)- contains both hydrophilic and lipophilic structural elements that contribute to its overall partition behavior [8]. The phenolic hydroxyl and amino groups provide hydrogen bonding capacity that favors aqueous phase distribution, while the pyrrolidine substituents contribute hydrophobic character promoting organic phase partitioning.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

311.1764402 g/mol

Monoisotopic Mass

311.1764402 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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